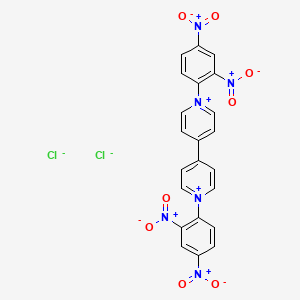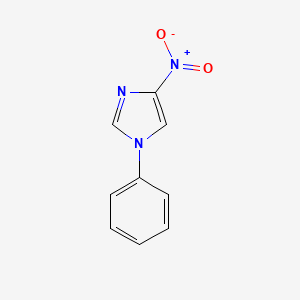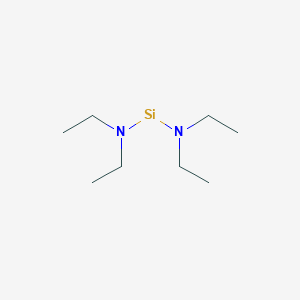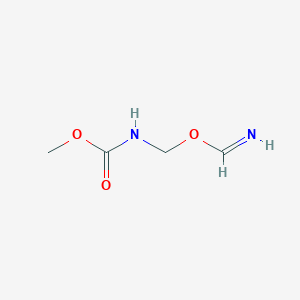
2,2-Bis(3-nitrophenyl)hexafluoropropane
Overview
Description
2,2-Bis(3-nitrophenyl)hexafluoropropane is a chemical compound with the molecular formula C15H8F6N2O4. It is known for its unique structure, which includes two nitrophenyl groups attached to a hexafluoropropane backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Bis(3-nitrophenyl)hexafluoropropane typically involves the nitration of bisphenol AF. One common method includes using bisphenol AF as a starting material, with 1,2-dichloroethane as a solvent and nitric acid as the nitrating agent under low-temperature conditions . This process is known for its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound often involve similar nitration processes but on a larger scale. The use of recyclable solvents and reagents, such as 1,2-dichloroethane and nitric acid, makes the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-nitrophenyl)hexafluoropropane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product is 2,2-Bis(3-aminophenyl)hexafluoropropane.
Substitution: The products vary depending on the nucleophile used but generally result in substituted phenyl derivatives.
Scientific Research Applications
2,2-Bis(3-nitrophenyl)hexafluoropropane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various polymers and advanced materials.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of high-performance polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,2-Bis(3-nitrophenyl)hexafluoropropane involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme activities and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane: This compound is similar in structure but has hydroxyl groups instead of nitro groups.
2,2-Bis(4-methylphenyl)hexafluoropropane: This compound has methyl groups instead of nitro groups.
Uniqueness
2,2-Bis(3-nitrophenyl)hexafluoropropane is unique due to its combination of nitro groups and a hexafluoropropane backbone. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O4/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(7-9)22(24)25)10-4-2-6-12(8-10)23(26)27/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXOTPYXAYEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=CC=C2)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554647 | |
| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64465-34-5 | |
| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,2-Bis(3-nitrophenyl)hexafluoropropane in materials science?
A1: this compound serves as a crucial starting material for synthesizing 2,2-Bis(3-aminophenyl)hexafluoropropane []. This derivative functions as a monomer in the production of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance [].
Q2: Can you elaborate on the synthesis process of 2,2-Bis(3-aminophenyl)hexafluoropropane from this compound and its significance?
A2: The synthesis involves the reduction of this compound using a combination of FeCl3/C and hydrazine monohydrate as catalysts []. This reaction effectively converts the nitro groups (-NO2) present in the starting compound into amino groups (-NH2), resulting in the formation of 2,2-Bis(3-aminophenyl)hexafluoropropane []. This transformation is key because the newly introduced amino groups can readily react with other monomers, like 6FDA, enabling the polymerization process to form polyimides []. This specific polyimide synthesis highlights the role of this compound as a valuable precursor in materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















